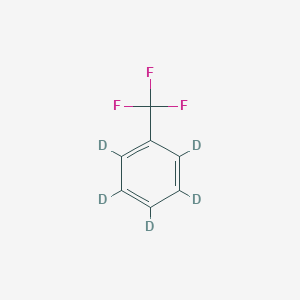

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H5F3 . It is also known by other names such as trifluoromethylbenzene-d5 . The molecular weight of this compound is 151.14 g/mol .

Molecular Structure Analysis

The molecular structure of 1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene consists of a benzene ring with a trifluoromethyl group attached to it . The compound has a total of 10 heavy atoms . The InChI representation of the molecule isInChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D . Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.14 g/mol . It has a XLogP3 value of 3 , indicating its lipophilicity. The compound has no hydrogen bond donors, but has 3 hydrogen bond acceptors . It has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 151.06571838 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a complexity of 99.9 .Aplicaciones Científicas De Investigación

Organic Synthesis

Trifluoromethylbenzene-d5 is used in organic synthesis . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is used as a starting material for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

C–F Bond Functionalization

The compound is used in the study of C–F bond functionalization . The C–F bond is the strongest single bond in organic compounds, and its activation is a challenging task in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Trifluoromethylation

Trifluoromethylbenzene-d5 is used in the study of trifluoromethylation of carbon-centered radical intermediates . This process is important in the synthesis of pharmaceuticals, agrochemicals, and materials .

NMR Spectroscopy

The compound is used in NMR spectroscopy . The deuterium atoms in the compound make it useful for NMR studies, providing a unique signal that can be distinguished from other hydrogen atoms .

LC-MS Studies

Trifluoromethylbenzene-d5 is used in LC-MS (Liquid Chromatography-Mass Spectrometry) studies . The compound’s unique structure and properties make it useful for studying the behavior of similar compounds in LC-MS systems .

Simulation Visualizations

The compound is used in simulation visualizations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound .

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETTZEONDQJALK-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(F)(F)F)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)

![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)